molecular formula C12H18Br2N2 B038373 (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide CAS No. 116258-17-4

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

Cat. No.: B038373
CAS No.: 116258-17-4
M. Wt: 350.09 g/mol
InChI Key: SOMPEQIPSQFVMO-AQEKLAMFSA-N
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Description

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide is a useful research compound. Its molecular formula is C12H18Br2N2 and its molecular weight is 350.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The compound has potential applications in the field of medicine due to its antiproliferative activity. It has been suggested that rapid chemical modifications of this lead are necessary for further investigation as a drug-like safer antitumor candidate and also to achieve compounds with better activity profile .

Biochemical Analysis

Biochemical Properties

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide plays a crucial role in biochemical reactions, particularly as a ligand in asymmetric catalysis. It interacts with a variety of enzymes and proteins, including nicotinic acetylcholine receptors, where it acts as a ligand . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the ligand-receptor complex and modulate receptor activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving nicotinic acetylcholine receptors . This compound can modulate gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis. For instance, it has demonstrated antiproliferative activity against certain cancer cell lines by inducing apoptosis through caspase-3 activation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist or antagonist at nicotinic acetylcholine receptors, depending on the receptor subtype . This binding can inhibit or activate downstream signaling pathways, leading to alterations in gene expression and cellular responses. Additionally, it can inhibit certain enzymes involved in metabolic pathways, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models, where it continues to modulate cell signaling and metabolism over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively modulate receptor activity and cellular responses without significant toxicity . At higher doses, it may exhibit toxic effects, including disruptions in normal cellular function and potential cytotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation and elimination . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These mechanisms ensure its proper localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophobicity and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and associated with cellular membranes, where it interacts with membrane-bound receptors and enzymes . Post-translational modifications and targeting signals can direct it to specific subcellular compartments, enhancing its functional specificity .

Properties

IUPAC Name

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2BrH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMPEQIPSQFVMO-AQEKLAMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562169
Record name (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116258-17-4
Record name (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 2
Reactant of Route 2
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 3
Reactant of Route 3
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 4
Reactant of Route 4
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 5
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 6
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

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